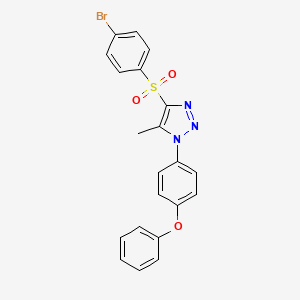
2-(2-アミノフェニル)-4-メチルペンタン-2-オール
概要
説明
Molecular Structure Analysis
The molecular structure of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” is not explicitly provided in the sources .Chemical Reactions Analysis
Specific chemical reactions involving “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not mentioned in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not detailed in the sources .科学的研究の応用
抗がん剤としての応用
この化合物は、新規抗がん性ルテニウム(II/III)錯体の合成に使用されてきました 。これらの錯体は、有望な化学療法の可能性を示しています。 DNAと相互作用し、Hapbim配位子とRu錯体の両方のインターカレーションが明らかになっています 。 がん細胞に対して最も強力な化合物は、アポトーシスを誘導し、G2/M期で細胞周期を停止させることが判明しました .
固相合成
この化合物は、2-ベンゾチアゾリル(BTH)および2-(アミノフェニル)ベンゾチアゾリル(AP-BTH)C末端修飾アミノ酸およびペプチドの固相合成に使用されてきました 。 これらの構造は、アミノ酸およびペプチドの利点を、2-ベンゾチアゾリルおよび2-(アミノフェニル)ベンゾチアゾリルファーマコフォア基の利点と組み合わせています .
薬理活性
この化合物は、他のBT型化合物と組み合わせて、有意な薬理活性を示しています 。 たとえば、BT型化合物であるリルーゾールとフォートレスは、有意な薬理活性を示しています .
濃度測定
この化合物は、フラボノイドの濃度測定に使用されます 。この用途は、正確で精密な測定が不可欠な分析化学の分野で重要です。
TRP活性化剤
この化合物は、TRP活性化剤としても使用されます 。この用途は、TRPチャネルが感覚知覚において重要な役割を果たす神経科学の分野で重要です。
6. 細胞内カルシウムイオン放出の操作 この化合物は、細胞内カルシウムイオン放出を操作するために使用されます 。これは、細胞シグナル伝達において重要であり、さまざまな生物学的プロセスに影響を与える可能性があります。
作用機序
Target of Action
Compounds with similar structures have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction .
Mode of Action
For instance, it might inhibit the enzymatic activity of its targets, leading to changes in cellular processes such as gene expression and signal transduction .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways such as tryptophan, vitamin b6, and purine metabolism . These pathways are involved in various cellular functions, including protein synthesis, energy production, and DNA replication.
Result of Action
Compounds with similar structures have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-(2-aminophenyl)-4-methylpentan-2-ol might also have potential anticancer effects.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Compounds with similar structures have been found to interact with enzymes, proteins, and other biomolecules . For instance, 2-aminophenyl structures have been associated with histone deacetylase (HDAC) inhibition , which could suggest potential interactions of 2-(2-Aminophenyl)-4-methylpentan-2-ol with HDAC enzymes.
Cellular Effects
The cellular effects of 2-(2-Aminophenyl)-4-methylpentan-2-ol are currently unknown. Related compounds have shown to influence cell function. For example, 2-aminophenyl-based compounds have demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These effects could be mediated through impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to other 2-aminophenyl compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown variable effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been found to be involved in aromatic amino acid metabolism and arginine biosynthesis .
Transport and Distribution
Related compounds have shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Proteins with similar structures have been found to contain nuclear localization signals, suggesting potential localization within the nucleus .
特性
IUPAC Name |
2-(2-aminophenyl)-4-methylpentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPRCXZSMIWMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=CC=C1N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

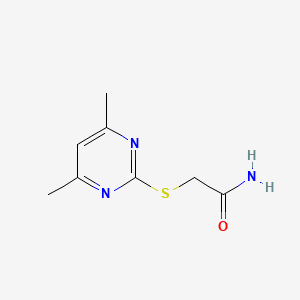

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)
![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)
![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)


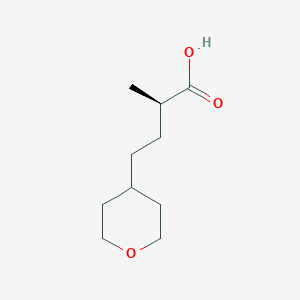
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)
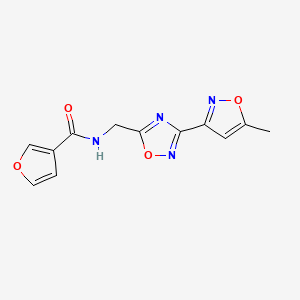
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)
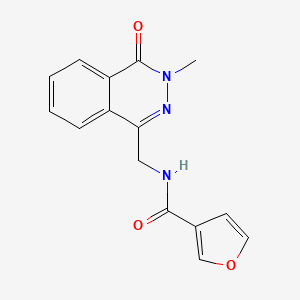
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2587419.png)
